molecular formula C6H12ClNO2S B2470900 N-(3-chloropropyl)cyclopropanesulfonamide CAS No. 1343652-08-3

N-(3-chloropropyl)cyclopropanesulfonamide

Cat. No. B2470900
CAS RN: 1343652-08-3
M. Wt: 197.68
InChI Key: QQTPTTYCIPQUAT-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S . It has a molecular weight of 197.69 .


Molecular Structure Analysis

The InChI code for N-(3-chloropropyl)cyclopropanesulfonamide is 1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2 . This indicates that the molecule contains a cyclopropane ring, a sulfonamide group, and a 3-chloropropyl group.


Physical And Chemical Properties Analysis

N-(3-chloropropyl)cyclopropanesulfonamide is a solid at room temperature .

Scientific Research Applications

Synthesis of Substituted Cyclopentanes

N-(3-chloropropyl)cyclopropanesulfonamide and its derivatives play a significant role in organic synthesis, particularly in the formation of cyclopentanes. For example, carbanions of 3-chloropropyl pentachlorophenylsulfone undergo cyclization to form cyclopropyl sulfones, which then react with electron-deficient alkenes to produce substituted cyclopentanes (Mąkosza & Judka, 2004).

Catalytic Annulations in Organic Chemistry

The compound is also used in Lewis acid-catalyzed annulations, a process important for the synthesis of cyclopentene sulfonamides, which are subsequently converted into cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Formation of Indane Derivatives

N-(3-chloropropyl)cyclopropanesulfonamide derivatives are used in an AlCl3-promoted [2 + 3]-cycloaddition process, aiding in the synthesis of highly functionalized Indane derivatives (Zhu et al., 2014).

Application in Flow Chemistry

This compound is relevant in flow chemistry, particularly in the synthesis of ionic liquids under flow conditions using microstructured reactors. It's instrumental in reactions with (3-Chloropropyl)-trimethoxysilane and other alkylating agents (Löwe et al., 2010).

Aminochalcogenation Reactions

The compound is important in 1,3-aminothiolation and similar reactions, where it is used in the synthesis of ring-opened products with sulfonamides (Augustin et al., 2019).

Crystallization and Structural Analysis

It also plays a role in the crystallization and structural characterization of various substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, which are important in developing anticonvulsant drugs (Köktaş Koca et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, (3-Chloropropyl)trimethoxysilane, indicates that it is a combustible liquid and can cause eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-(3-chloropropyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTPTTYCIPQUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloropropyl)cyclopropanesulfonamide

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